molecular formula C5H10O5 B13442157 L-[13C5]Xylose

L-[13C5]Xylose

Cat. No.: B13442157
M. Wt: 155.09 g/mol
InChI Key: SRBFZHDQGSBBOR-CVMUNTFWSA-N
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Description

L-[13C5]Xylose is a labeled form of xylose, a monosaccharide of the aldopentose type, which means it contains five carbon atoms and includes an aldehyde functional group . The “L” denotes the levorotary form, and “[13C5]” indicates that the five carbon atoms in the molecule are isotopically labeled with carbon-13. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-[13C5]Xylose typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of xylose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotopic label.

Industrial Production Methods

Industrial production of this compound may involve the fermentation of biomass using microorganisms that have been genetically engineered to incorporate carbon-13 into the xylose produced. This method leverages the natural metabolic pathways of the microorganisms, which are optimized to produce high yields of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

L-[13C5]Xylose undergoes various chemical reactions, including:

    Oxidation: This reaction can convert xylose into xylonic acid.

    Reduction: Xylose can be reduced to xylitol, a sugar alcohol.

    Substitution: Xylose can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylose derivatives from substitution reactions .

Scientific Research Applications

L-[13C5]Xylose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-[13C5]Xylose involves its metabolism through the oxido-reductase pathway in eukaryotic organisms. It is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .

Comparison with Similar Compounds

Similar Compounds

    D-Xylose: The dextrorotary form of xylose, commonly found in nature.

    Xylulose: A ketose form of xylose.

    Arabinose: Another aldopentose similar to xylose.

Uniqueness

L-[13C5]Xylose is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms of xylose metabolism is essential .

Properties

Molecular Formula

C5H10O5

Molecular Weight

155.09 g/mol

IUPAC Name

(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/i1+1,2+1,3+1,4+1,5+1

InChI Key

SRBFZHDQGSBBOR-CVMUNTFWSA-N

Isomeric SMILES

[13CH2]1[13CH]([13CH]([13CH]([13CH](O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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